molecular formula C18H23BrN4O2 B11127955 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide

Cat. No.: B11127955
M. Wt: 407.3 g/mol
InChI Key: HGMQPBWLDOBKDO-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide typically involves multiple steps, starting with the bromination of indole. The brominated indole is then reacted with an appropriate alkylating agent to introduce the ethyl group. The final step involves the acylation of the piperazine ring with the brominated indole derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C18H23BrN4O2

Molecular Weight

407.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetamide

InChI

InChI=1S/C18H23BrN4O2/c1-18(2)17(25)21-7-10-23(18)12-16(24)20-6-9-22-8-5-13-3-4-14(19)11-15(13)22/h3-5,8,11H,6-7,9-10,12H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

HGMQPBWLDOBKDO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NCCN1CC(=O)NCCN2C=CC3=C2C=C(C=C3)Br)C

Origin of Product

United States

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